2-Benzyloxy Atorvastatin Acetonide chemical properties
2-Benzyloxy Atorvastatin Acetonide chemical properties
Subtitle: Strategic Intermediate for Ortho-Hydroxy Atorvastatin Metabolite Synthesis[1]
Executive Summary
2-Benzyloxy Atorvastatin Acetonide (often isolated as the tert-butyl ester) is a critical synthetic intermediate and high-value impurity standard used in the pharmaceutical development of Atorvastatin Calcium (Lipitor).[1] Unlike the parent drug, this molecule features a benzyloxy protection group at the ortho-position of the phenylcarbamoyl moiety .[1]
This structural modification serves a singular, pivotal purpose: it acts as the stable precursor to Ortho-Hydroxy Atorvastatin (2-Hydroxy Atorvastatin) , one of the two primary active metabolites responsible for the lipid-lowering efficacy of the drug in vivo.[1]
This guide details the physicochemical properties, synthesis logic, and deprotection protocols required to utilize this compound in metabolic profiling and impurity characterization.[1]
Chemical Identity & Structural Analysis[2][3][4]
The molecule combines the lipophilic core of atorvastatin with three distinct protecting groups, rendering it highly hydrophobic and stable under basic conditions but sensitive to specific deprotection triggers.[1]
| Feature | Detail |
| Chemical Name | tert-Butyl 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-((2-(benzyloxy)phenyl)carbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate |
| CAS Number | 265989-41-1 (Referencing the d5-labeled analog often used in bioanalysis; non-labeled analogs share identical chemistry) |
| Molecular Formula | C₄₇H₅₃FN₂O₆ (for the tert-butyl ester variant) |
| Molecular Weight | ~760.9 g/mol |
| Stereochemistry | (4R, 6R) – Preserved from the chiral side-chain precursor |
Structural Functionalization Logic
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Acetonide (Isopropylidene): Protects the 3,5-diol on the heptanoate chain.[1] Prevents lactonization and degradation during the Paal-Knorr condensation.[1]
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2-Benzyloxy Group: Located on the anilide ring.[1] This masks the phenol functionality.[1] Direct synthesis of 2-hydroxy atorvastatin is difficult due to the reactivity of the free phenol; the benzyl ether provides a robust mask that is removed via hydrogenolysis.[1]
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tert-Butyl Ester: Protects the carboxylic acid terminus, increasing solubility in organic solvents (DCM, EtOAc) during purification.[1]
Synthesis & Formation Mechanism[1]
The synthesis follows a convergent Paal-Knorr Pyrrole Synthesis pathway.[1] The critical deviation from standard Atorvastatin synthesis is the use of a modified 1,4-diketone or amide precursor containing the 2-benzyloxy substituent.[1]
Reaction Scheme Visualization
The following diagram illustrates the convergent synthesis and the specific role of the 2-benzyloxy group.
Caption: Convergent synthesis pathway utilizing the Paal-Knorr condensation to install the pyrrole core, followed by specific deprotection to yield the active metabolite.[1][2]
Key Synthetic Nuances[1][5][7][10]
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Steric Hindrance: The ortho-benzyloxy group adds significant steric bulk near the amide bond.[1] This can retard the rate of the Paal-Knorr reaction compared to the standard synthesis, often requiring longer reflux times (24–48h) in toluene/heptane mixtures.[1]
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Catalysis: Pivalic acid is the preferred catalyst to promote dehydration without cleaving the acid-labile acetonide or tert-butyl ester.[1]
Physicochemical Properties[1][5][11]
Understanding the solubility and stability profile is essential for handling this reference standard.
| Property | Description | Experimental Implication |
| Solubility | High in DMSO, DCM, Ethyl Acetate, Methanol.[1] Insoluble in Water. | Prepare stock solutions in DMSO (up to 20 mg/mL).[1] Avoid aqueous dilution until immediately prior to use.[1] |
| LogP (Predicted) | > 6.5 | Highly lipophilic.[1] Will retain strongly on C18 HPLC columns.[1] |
| Stability (Solid) | Stable at -20°C for >2 years.[1] | Hygroscopic.[1] Store in desiccated conditions. |
| Stability (Solution) | Sensitive to Acid and Light.[1] | The acetonide is acid-labile.[1] The benzyloxy ether is light-stable but can oxidize over prolonged exposure.[1] |
Analytical Characterization
HPLC Method (Reverse Phase)
Due to the high lipophilicity introduced by the benzyl and acetonide groups, this compound elutes significantly later than Atorvastatin.[1]
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
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Mobile Phase A: 0.1% Formic Acid in Water.[1]
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 50% B to 95% B over 20 minutes.
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Detection: UV @ 244 nm (Max absorption of the pyrrole-amide system).[1]
NMR Identification (400 MHz, DMSO-d6)
Distinctive signals differentiate this from standard Atorvastatin Acetonide:
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Benzyl Protons: A strong singlet (or AB quartet) at δ 5.10 ppm (2H) corresponding to the -OCH2Ph group.[1]
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Acetonide Methyls: Two singlets at δ 1.30–1.35 ppm (3H each).
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Ortho-Substitution: The amide proton (-NH-) often shifts downfield due to hydrogen bonding with the ortho-benzyloxy oxygen.[1]
Experimental Protocol: Deprotection to Active Metabolite
Objective: Conversion of 2-Benzyloxy Atorvastatin Acetonide tert-butyl ester to Ortho-Hydroxy Atorvastatin (free acid).
This is a three-step one-pot or step-wise transformation. The order of operations is critical to prevent degradation.[1]
Workflow Visualization
Caption: Step-wise deprotection strategy. Hydrogenolysis must precede acid hydrolysis to avoid side-reactions with the unprotected phenol.[1]
Detailed Methodology
Step 1: Benzyl Removal (Hydrogenolysis)[1]
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Dissolve 100 mg of 2-Benzyloxy Atorvastatin Acetonide in 10 mL of Methanol (HPLC grade).[1]
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Add 10 mg of 10% Pd/C catalyst (wet basis).
-
Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1 atm).[1]
-
Stir vigorously at Room Temperature (25°C) for 2–4 hours.
-
Monitor: TLC or HPLC should show the disappearance of the starting material and the appearance of the phenol (more polar).[1]
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Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]
Step 2: Global Deprotection (Acetonide & Ester Cleavage)[1]
-
Re-dissolve the residue from Step 1 in 5 mL THF.
-
Add 2 mL of 1N HCl.
-
Stir at Ambient Temperature for 2 hours. Note: Heating accelerates the reaction but increases the risk of lactonization.[1]
-
Neutralization: Carefully adjust pH to 5–6 using 1N NaOH.
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Purification: The final product (Ortho-Hydroxy Atorvastatin) is best purified via Preparative HPLC as it is prone to lactonization in acidic environments.[1]
References
-
PubChem. Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5.[1][3] National Library of Medicine.[1] Available at: [Link][1]
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EPA CompTox. Atorvastatin Acetonide Chemical Properties. US Environmental Protection Agency.[1] Available at: [Link][1]
